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Abstract

This technical guide provides an in-depth analysis of the evolutionary conservation of YDR1
homologues, components of the highly conserved Negative Cofactor 2 (NC2) complex. We
present a detailed examination of the sequence conservation, phylogenetic relationships, and
functional parallels of YDR1 and its counterpart, Bur6, across diverse eukaryotic species. This
guide summarizes quantitative data on sequence identity and similarity, outlines detailed
experimental protocols for their study, and visualizes the core signaling pathway and
experimental workflows using Graphviz. The remarkable conservation of the NC2 complex
underscores its fundamental role in transcriptional regulation, making its components, including
YDR1 homologues, potential targets for therapeutic intervention.

Introduction

YDR1, in conjunction with its partner protein Bur6, forms the heterodimeric Negative Cofactor 2
(NC2) complex in Saccharomyces cerevisiae. This complex is a crucial regulator of
transcription, exerting both repressive and activating functions. The human counterparts of
YDR1 and Bur6 are Drl (NC2B3) and DRAP1 (NC2a), respectively, highlighting the evolutionary
conservation of this regulatory module. The NC2 complex functions by interacting with the
TATA-binding protein (TBP), a general transcription factor essential for the initiation of
transcription by RNA polymerase Il. By binding to TBP, the NC2 complex can prevent the
assembly of the pre-initiation complex, thereby repressing transcription. Conversely, under
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certain promoter contexts, it can also play a role in transcriptional activation. Given its central
role in gene expression, understanding the evolutionary conservation of the NC2 complex and
its components is critical for elucidating fundamental mechanisms of gene regulation and for
identifying potential targets for drug development.

Quantitative Analysis of YDR1 Homologue
Conservation

The evolutionary conservation of the YDR1 (NC2a) and Bur6 (NC23) homologues was
assessed by comparing their protein sequences from representative eukaryotic organisms:
Saccharomyces cerevisiae (yeast), Homo sapiens (human), Drosophila melanogaster (fruit fly),
and Oryza sativa (rice). Multiple sequence alignments were performed using Clustal Omega to
determine the percentage of sequence identity and similarity relative to the respective S.
cerevisiae proteins.

Table 1: Sequence Conservation of YDR1/NC2a
Homologues

% ldentity % Similarity

Length
. . ) to S. to S.
Species Homologue UniProt ID (amino L o
) cerevisiae cerevisiae
acids)
YDR1 YDR1
Saccharomyc  YDR1
o Q92317 146 100% 100%
es cerevisiae (NCB2)
Homo
_ Drl (NC2B) Q01658 176 32.9% 51.4%
sapiens
Drosophila Dr1
Q9VvVJQ5 183 31.1% 50.3%
melanogaster  (NC2beta)
Oryza sativa OsDr1 Q5N8G9 290 20.7% 38.6%

Table 2: Sequence Conservation of Bur6/NC23
Homologues
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% ldentity % Similarity

Length
) ] ) to S. to S.
Species Homologue UniProt ID (amino o o
. cerevisiae cerevisiae
acids)
Bur6 Bur6
Saccharomyc
o Bur6 (NCB1) P40096 142 100% 100%
es cerevisiae
Homo DRAP1
_ Q14919 205 35.2% 54.2%
sapiens (NC2A)
Drosophila
Drapl P48560 146 36.6% 56.3%
melanogaster
Oryza sativa OsDrApl Q62801 145 40.8% 61.3%

The data clearly indicates a significant degree of conservation, particularly in the Bur6/NC2[3
subunit, across vast evolutionary distances. This high level of conservation strongly suggests a
conserved and critical biological function.

Phylogenetic Analysis

To visualize the evolutionary relationships between the YDR1 and Bur6 homologues, a
phylogenetic tree was constructed based on the multiple sequence alignment of their protein
sequences.
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Phylogenetic relationships of YDR1 and Bur6 homologues.

Signaling Pathway of the NC2 Complex

The NC2 complex is a key regulator of transcription initiation. Its activity is modulated by
upstream signaling pathways, and it, in turn, influences the expression of a wide range of
downstream target genes. One of the key regulatory mechanisms involves the phosphorylation
of the NC2 complex by Casein Kinase Il (CK2).
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The NC2 complex signaling pathway in transcriptional regulation.
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Upstream signals, such as those from the Wnt signaling pathway or various growth factors, can
activate Casein Kinase Il (CK2).[1] CK2 then phosphorylates the NC2 complex, modulating its
activity. The phosphorylated NC2 complex binds to the TBP-TATA box complex on DNA. This
interaction can have a dual effect. Primarily, it acts as a repressor by sterically hindering the
binding of essential transcription factors TFIIA and TFIIB to TBP, thereby preventing the
assembly of the pre-initiation complex and subsequent recruitment of RNA Polymerase 11.[2][3]
However, in certain promoter contexts, particularly TATA-less promoters, NC2 can
paradoxically function as a transcriptional activator.[4][5] This dual functionality allows the NC2
complex to fine-tune the expression of a diverse array of downstream target genes involved in
various cellular processes.

Experimental Protocols
Multiple Sequence Alignment

Objective: To align the protein sequences of YDR1 and Bur6 homologues to determine
sequence identity and similarity.

Methodology:

e Sequence Retrieval: Obtain the FASTA formatted protein sequences of YDR1/NC2a and
Bur6/NC23 homologues from a public database such as UniProt or NCBI.

» Alignment Tool: Utilize a multiple sequence alignment tool such as Clustal Omega.[4][5][6][7]

(8]
¢ Input: Paste the FASTA sequences into the input window of the alignment tool.
o Execution: Run the alignment with default parameters.

e Analysis: The output will provide an alignment of the sequences. The percentage identity
matrix can be used to extract the quantitative data for sequence identity. Similarity scores,
which account for conserved amino acid substitutions, can be calculated using scoring
matrices like BLOSUM or PAM.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://en.wikipedia.org/wiki/Casein_kinase_2
https://pubmed.ncbi.nlm.nih.gov/15297462/
https://www.edraw.ai/feature/online-phylogenetic-tree-maker.html
https://hcc.unl.edu/docs/applications/app_specific/bioinformatics_tools/alignment_tools/clustal_omega/
https://en.wikipedia.org/wiki/Clustal
https://www.benchchem.com/product/b15544080?utm_src=pdf-body
https://www.benchchem.com/product/b15544080?utm_src=pdf-body
https://hcc.unl.edu/docs/applications/app_specific/bioinformatics_tools/alignment_tools/clustal_omega/
https://en.wikipedia.org/wiki/Clustal
https://www.ebi.ac.uk/jdispatcher/msa/clustalo?stype=dna
https://github.com/GSLBiotech/clustal-omega
http://www.clustal.org/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exp!oratgry

Check Availability & Pricing

Retrieve FASTA Paste Sequences into Run Multiple Generate Alignment Calculate % Identity Tabulate
Sequences Clustal Omega Sequence Alignment and Identity Matrix and % Similarity Conservation Data

Click to download full resolution via product page

Workflow for multiple sequence alignment.

Phylogenetic Tree Construction

Objective: To infer the evolutionary relationships between YDR1 and Bur6 homologues.
Methodology:

o Aligned Sequences: Use the output from the multiple sequence alignment as input.

e Phylogeny Tool: Employ an online tool such as Phylogeny.fr or Simple Phylogeny.[3][9]
e Input: Provide the aligned sequences in the appropriate format (e.g., FASTA, PHYLIP).

o Method Selection: Choose a tree-building method, such as Neighbor-Joining (a distance-
matrix method) or Maximum Likelihood (a character-based method).

o Execution: Run the analysis.

 Visualization: The tool will generate a phylogenetic tree, often in Newick format. This can be
visualized directly or further customized. For this guide, the Newick format was translated
into the DOT language for rendering with Graphviz.

Allgned Protein Input into Select Method and Generate Tree Convert to DOT and Phylogenetic
Sequences Phylogeny Tool Construct Tree (Newick format) Render with Graphviz Tree Diagram
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Workflow for phylogenetic tree construction.
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Co-Immunoprecipitation (Co-IP)

Objective: To experimentally verify the interaction between YDR1 and Bur6 homologues.
Methodology:

o Cell Lysis: Lyse cells expressing tagged versions of the proteins of interest (e.g., HA-tagged
YDR1 and Myc-tagged Bur6) in a non-denaturing lysis buffer.

¢ Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

e Immunoprecipitation: Add an antibody specific to one of the tagged proteins (e.g., anti-HA
antibody) to the pre-cleared lysate and incubate to form an antibody-antigen complex.

o Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen
complex.

o Washing: Wash the beads several times to remove non-specifically bound proteins.
o Elution: Elute the bound proteins from the beads using an elution buffer.

o Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane,
and probe with antibodies against both tagged proteins (e.g., anti-HA and anti-Myc
antibodies) to detect the presence of the interacting partner.

Conclusion

The YDR1 homologues, as integral components of the NC2 complex, exhibit a remarkable
degree of evolutionary conservation in both sequence and function across a wide range of
eukaryotic species. This conservation underscores their indispensable role in the fundamental
process of transcriptional regulation. The dual functionality of the NC2 complex, acting as both
a repressor and an activator of transcription, highlights the intricate mechanisms that govern
gene expression. The detailed analysis of sequence conservation, phylogenetic relationships,
and the underlying signaling pathways presented in this guide provides a valuable resource for
researchers in molecular biology, drug discovery, and related fields. Further investigation into
the nuanced regulation and diverse targets of the NC2 complex will undoubtedly continue to

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15544080?utm_src=pdf-body
https://www.benchchem.com/product/b15544080?utm_src=pdf-body
https://www.benchchem.com/product/b15544080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

yield critical insights into the complex symphony of gene expression and its implications for
health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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